molecular formula C13H14N2O2 B1437610 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1152497-13-6

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1437610
CAS No.: 1152497-13-6
M. Wt: 230.26 g/mol
InChI Key: OGSXKBZCTOTDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-5-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12-11(13(16)17)8-14-15(12)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXKBZCTOTDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, and explore its potential as a scaffold for drug discovery, drawing upon established principles and analogous compounds within the pyrazole class.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of approved drugs with diverse therapeutic applications.[1][2] The pyrazole ring's unique electronic properties, its ability to participate in hydrogen bonding, and its metabolic stability make it a privileged scaffold in drug design.[3] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The title compound, 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, combines the pyrazole core with a benzyl group at the N1 position, an ethyl group at C5, and a carboxylic acid at C4, features that suggest a potential for a range of biological activities.

Synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid: A Proposed Pathway

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Ester Hydrolysis A Ethyl 2-propionylacetoacetate C Ethyl 5-ethyl-1H-pyrazole-4-carboxylate A->C Reflux in Ethanol B Hydrazine Hydrate B->C D Ethyl 5-ethyl-1H-pyrazole-4-carboxylate F Ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate D->F K2CO3, Acetonitrile, Reflux E Benzyl Chloride E->F G Ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate I 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid G->I Acidic Workup H NaOH, EtOH/H2O H->I

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

The Knorr pyrazole synthesis is a classical and efficient method for the formation of pyrazole rings from the condensation of a β-ketoester and a hydrazine.[5][6]

Methodology:

  • To a solution of ethyl 2-propionylacetoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

Causality: The reaction proceeds through the initial formation of a hydrazone by the reaction of the more reactive ketone carbonyl of the β-ketoester with hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.

N-alkylation of pyrazoles is a common strategy to introduce substituents on the pyrazole nitrogen, which can significantly influence the biological activity of the molecule.[7]

Methodology:

  • To a solution of ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2-3 equivalents) and benzyl chloride (1.1 equivalents).

  • The reaction mixture is heated to reflux for 8-12 hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to afford ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate.

Causality: Potassium carbonate acts as a base to deprotonate the acidic N-H of the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 reaction to form the N-benzylated product.

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial functional group for many biological interactions.[8]

Methodology:

  • Dissolve ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified with a dilute strong acid (e.g., HCl) to a pH of 2-3, which will precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

Causality: The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Structural Elucidation and Physicochemical Properties

The structure of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid can be unequivocally confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, a singlet for the pyrazole C3-H, a quartet and a triplet for the ethyl group protons, and a broad singlet for the carboxylic acid proton. The benzylic CH₂ protons would appear as a singlet.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, aromatic carbons of the benzyl and pyrazole rings, and the aliphatic carbons of the ethyl group and the benzylic CH₂.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show the loss of the carboxylic acid group and cleavage of the benzyl group.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the pyrazole and phenyl rings.

Table 1: Expected Spectroscopic Data for Structural Confirmation

Potential Therapeutic Applications and Biological Activity Profile

While specific biological data for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is not available, the broader class of pyrazole carboxylic acid derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[2][3]

Diagram of Potential Biological Targets

Biological_Targets A 1-benzyl-5-ethyl-1H- pyrazole-4-carboxylic acid B Anti-inflammatory (e.g., COX inhibition) A->B C Antimicrobial (Antibacterial/Antifungal) A->C D Anticancer (e.g., Kinase inhibition) A->D E Other Potential Targets (e.g., Antiviral, Anticonvulsant) A->E

Caption: Potential therapeutic areas for the title compound.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The structural features of the title compound, particularly the carboxylic acid moiety, are common in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: The pyrazole nucleus is a key component in numerous compounds with demonstrated antibacterial and antifungal activities.[3] The lipophilic benzyl group and the overall molecular structure could facilitate penetration into microbial cells.

  • Anticancer Activity: Substituted pyrazoles have emerged as promising scaffolds for the development of anticancer agents, often targeting protein kinases. The N-benzyl group can engage in hydrophobic interactions within the active sites of various enzymes, potentially leading to inhibitory activity.

Future Directions and Conclusion

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid represents a molecule of interest for further investigation in the field of drug discovery. The proposed synthetic route offers a practical approach to obtaining this compound for biological screening. Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern spectroscopic methods.

  • Biological Screening: Evaluating the compound's activity in a panel of in vitro assays to explore its anti-inflammatory, antimicrobial, and anticancer potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to the benzyl, ethyl, and carboxylic acid groups to understand the structural requirements for optimal biological activity.

References

  • Bae, S., Jang, H. L., Jung, H., & Joo, J. M. (2015). Catalytic C-H allylation and benzylation of pyrazoles. The Journal of organic chemistry, 80(1), 690–697.
  • Bhumika Yogi, et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Gomha, S. M., et al. (2022).
  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2021, December 16).
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–15.
  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Soni, R., et al. (2022).
  • Joo, J. M., et al. (2015). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 80(1), 690-697.
  • DOI. (n.d.).
  • ResearchGate. (2001).
  • PubMed. (2015).
  • ResearchGate. (2019).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Biointerface Research in Applied Chemistry. (2020).
  • Ovid. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • Letters in Applied NanoBioScience. (2021).
  • PMC. (2024).
  • Sigma-Aldrich. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. (n.d.). 1-benzyl-3-(2-methoxyphenyl)-1h-pyrazole-4-carboxylic acid.

Sources

In Silico Prediction of Biological Activity for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imperative to streamline drug discovery pipelines has positioned in silico predictive modeling as a cornerstone of modern pharmaceutical research. This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of the novel compound, 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid. By eschewing a rigid template, this document presents a logical and scientifically validated pathway, from initial physicochemical characterization to sophisticated, structure-based interaction mapping. We will delve into the "why" behind each methodological choice, ensuring that the reader, envisioned as a Senior Application Scientist, can not only execute but also critically evaluate the predictive process. The protocols herein are designed to be self-validating, integrating data from multiple computational approaches to build a robust and trustworthy activity profile.

Foundational Analysis: Physicochemical and Pharmacokinetic Profiling

Expertise & Experience: Before committing resources to complex and computationally expensive simulations, it is a non-negotiable first step to assess the fundamental "drug-likeness" of a compound. This initial screen acts as a critical gatekeeper, flagging any potential liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) that could terminate a drug's development, irrespective of its efficacy. Our analysis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid begins here, using established empirical rules and predictive models.

Trustworthiness: The reliability of this initial screen is anchored in the use of widely accepted and validated models, such as Lipinski's Rule of Five, which are derived from the known properties of successful oral drugs.

Protocol 1: ADMET and Physicochemical Property Prediction
  • Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) representation for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, CCc1c(C(=O)O)c[nH]n1Cc2ccccc2, is used as the primary input.

  • Computational Tool: The SwissADME web server is a robust and freely accessible tool for this purpose.

  • Execution:

    • Navigate to the SwissADME portal.

    • Input the SMILES string into the query field.

    • Initiate the computation and await the results.

  • Data Interpretation: The output is analyzed for key parameters that govern a molecule's pharmacokinetic behavior.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueCompliance with Lipinski's Rule of FiveSignificance
Molecular Weight 244.27 g/mol Yes (<500 Da)Influences diffusion and transport across biological membranes.
LogP (Lipophilicity) 2.83Yes (<5)A key determinant of solubility, permeability, and metabolic stability.
Hydrogen Bond Donors 1Yes (<5)Affects membrane permeability and target binding.
Hydrogen Bond Acceptors 3Yes (<10)Crucial for molecular recognition and binding affinity.
Gastrointestinal Absorption High-Indicates good potential for oral bioavailability.
Blood-Brain Barrier Permeant No-Suggests the compound is unlikely to cause central nervous system side effects.

Authoritative Grounding: The principles of drug-likeness and the significance of these physicochemical parameters are well-established in the field of medicinal chemistry.

Ligand-Based Prediction: Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: When the specific biological target of a compound is unknown, but data exists for structurally similar molecules, a ligand-based approach like QSAR is the logical next step. This method builds a predictive statistical model by correlating the structural features of a set of known active and inactive compounds. The core principle is that structurally similar molecules are likely to have similar biological activities.

Trustworthiness: The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques, ensuring that the model is not overfitted to the training data and can generalize to new, unseen compounds.

Protocol 2: QSAR Model Development and Prediction
  • Dataset Curation:

    • A dataset of pyrazole derivatives with known inhibitory activity against a relevant target (e.g., cyclooxygenase-2, COX-2, a common target for anti-inflammatory pyrazoles) is compiled from a public database such as ChEMBL.

    • The dataset is curated to remove duplicates and ensure a wide and balanced distribution of activity values.

  • Descriptor Calculation:

    • A comprehensive set of 2D and 3D molecular descriptors (e.g., topological indices, electronic properties, steric parameters) are calculated for each molecule in the dataset using software like PaDEL-Descriptor.

  • Model Generation:

    • The dataset is randomly partitioned into a training set (typically 80%) and a test set (20%).

    • A machine learning algorithm, such as Random Forest, is used to build a regression model that correlates the descriptors with the known biological activity.

  • Rigorous Validation:

    • The model's performance is assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A robust model will have high values for both, indicating good predictive power.

  • Activity Prediction:

    • The validated QSAR model is then used to predict the biological activity of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

QSAR_Methodology Dataset Curated Dataset of Pyrazole Derivatives Descriptors Molecular Descriptor Calculation Dataset->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Random Forest Model Training Split->Model Training Set Validation Statistical Validation (R², Q²) Model->Validation Prediction Predict Activity of Target Compound Validation->Prediction Test Set Docking_Workflow Target_Prep Prepare Protein Target (e.g., COX-2) Grid_Box Define Binding Site (Grid Box) Target_Prep->Grid_Box Ligand_Prep Prepare Ligand (3D Structure) Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analyze Binding Pose and Interactions Docking->Analysis

Caption: The process of molecular docking from preparation to analysis.

Synthesis and Final Prediction: A Self-Validating Conclusion

The strength of this in silico workflow lies in the convergence of evidence from orthogonal methods.

  • If the QSAR model predicts high potency , and molecular docking reveals a low-energy binding pose with strong interactions to key residues in the active site of a plausible target, we have a high degree of confidence in the prediction.

  • The pharmacophore features derived from the docked pose (e.g., the spatial arrangement of the carboxylic acid, the benzyl group, and the pyrazole ring) can be cross-referenced with the most influential descriptors from the QSAR model. A strong correlation between these two independent analyses provides a powerful internal validation of the predicted biological activity.

This integrated approach provides a scientifically sound, multi-faceted prediction of the biological activity of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, generating a robust hypothesis that can be confidently carried forward into experimental validation.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research. [Link]

  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Methodological & Application

Application Notes and Protocols for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental guide for the synthesis, characterization, and biological evaluation of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid . The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide is intended for researchers in drug discovery and development, offering detailed, field-proven protocols to facilitate the investigation of this novel compound. The methodologies herein are designed to be self-validating, with integrated characterization and quality control steps.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged heterocyclic motif renowned for its diverse pharmacological activities.[1] Its unique structural features allow for versatile substitutions, enabling the fine-tuning of biological and physicochemical properties. The title compound, 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, combines several key pharmacophoric elements: a substituted pyrazole core, a benzyl group at the N1 position which can influence binding to hydrophobic pockets, and a carboxylic acid moiety that can act as a key hydrogen bond donor/acceptor or a handle for further derivatization. This application note outlines a strategic workflow for the de novo synthesis of this compound and a subsequent cascade of in vitro assays to profile its potential as a therapeutic agent.

Synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

The synthesis of the target compound is proposed via a two-step process: (1) the synthesis of the corresponding ethyl ester precursor, followed by (2) alkaline hydrolysis to yield the final carboxylic acid. This approach is adapted from established methods for the synthesis of substituted pyrazole esters and their subsequent hydrolysis.[3][4]

Step 1: Synthesis of Ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate

The initial step involves a cyclization reaction to form the pyrazole ring. A common and effective method is the reaction of a β-ketoester with a substituted hydrazine.

  • Reagents and Materials:

    • Ethyl 2-formylbutanoate

    • Benzylhydrazine

    • Ethanol (absolute)

    • Glacial Acetic Acid (catalytic amount)

    • Rotary evaporator

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve ethyl 2-formylbutanoate (1 equivalent) in absolute ethanol.

    • Add benzylhydrazine (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

    • Stir the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

  • Reagents and Materials:

    • Ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate

    • Ethanol

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • pH paper or pH meter

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve the synthesized ester (1 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of 1 M NaOH solution (e.g., 3-4 equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and dry under vacuum to yield 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis reagents1 Ethyl 2-formylbutanoate + Benzylhydrazine reaction1 Reflux in Ethanol with catalytic Acetic Acid reagents1->reaction1 purification1 Column Chromatography reaction1->purification1 product1 Ethyl 1-benzyl-5-ethyl-1H- pyrazole-4-carboxylate purification1->product1 reaction2 Reflux with NaOH in Ethanol/Water product1->reaction2 Proceed to Hydrolysis acidification Acidification with HCl reaction2->acidification filtration Filtration and Drying acidification->filtration final_product 1-benzyl-5-ethyl-1H- pyrazole-4-carboxylic acid filtration->final_product

Figure 1: Synthesis workflow for the target compound.

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Solubility Assessment

A preliminary understanding of the compound's solubility is crucial for its formulation in biological assays.

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol.

  • Procedure:

    • Add 1 mg of the compound to a vial.

    • Add the solvent in 100 µL increments, vortexing after each addition, until the compound dissolves or a maximum volume of 1 mL is reached.

    • Record the approximate solubility in mg/mL.[5]

Spectroscopic Analysis

NMR and mass spectrometry are used to confirm the chemical structure of the final product.

Analysis TypeExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), benzyl group (singlet for CH₂ and multiplets for the aromatic ring), and a singlet for the pyrazole proton.
¹³C NMR Peaks for the carboxylic acid carbonyl, pyrazole ring carbons, and carbons of the ethyl and benzyl substituents.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₁₃H₁₄N₂O₂.
  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For mass spectrometry, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[6][7]

    • Obtain a high-resolution mass spectrum using an appropriate ionization technique (e.g., ESI).

Biological Activity Screening

Based on the known biological activities of pyrazole derivatives, a tiered screening approach is recommended to evaluate the potential of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.[1][8]

Biological_Screening_Workflow cluster_primary_assays Primary Screening cluster_secondary_assays Secondary/Confirmatory Assays start Synthesized Compound anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) start->anti_inflammatory anticancer Anticancer Assay (e.g., MTT on Cancer Cell Lines) start->anticancer antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial dose_response Dose-Response and IC₅₀/EC₅₀ Determination anti_inflammatory->dose_response If Active anticancer->dose_response If Active antimicrobial->dose_response If Active selectivity Selectivity Profiling dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism

Figure 2: Tiered workflow for biological activity screening.
In Vitro Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a classic and reliable method for assessing in vivo anti-inflammatory potential.[9][10]

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and test compound groups at various doses.

    • Administer the test compound or controls orally or intraperitoneally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12][13]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

In Vitro Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

  • Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

While specific toxicity data for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is not available, it is prudent to handle it with the care afforded to novel chemical entities. General safety precautions for pyrazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[15][16]

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid. By following these detailed protocols, researchers can systematically investigate the therapeutic potential of this novel compound and contribute to the growing body of knowledge on pyrazole-based drug candidates. The causality-driven experimental design and integrated validation steps ensure the generation of robust and reliable data, paving the way for further preclinical development.

References

  • Anwer, K. E., Sayed, G. H., & Ramadan, R. M. (2022). Synthesis, spectroscopic, DFT calculations, biological activities and molecular docking studies of new isoxazolone, pyrazolone, triazine, triazole and amide derivatives. Journal of Molecular Structure, 1256, 132530.
  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 15(9), 6299–6334.
  • Biochemical Journal. (2021). Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease. PubMed.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • BenchChem. (2025).
  • Zanatta, N., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Chemistry LibreTexts. (2025).
  • National Institutes of Health. (n.d.).
  • Fisher Scientific. (n.d.).
  • MDPI. (2021).
  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • Masaryk University. (n.d.).
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.).
  • Virology Research Services. (n.d.). Antiviral Drug Screening.
  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem.
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off).
  • MDPI. (n.d.). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19.
  • MDPI. (2023).
  • BYJU'S. (2020). Test for Carboxyl Group.
  • National Institutes of Health. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PubMed. (2024).
  • Sigma-Aldrich. (2026).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry.
  • Frontiers. (n.d.). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19.
  • PubMed. (2014).
  • RSC Publishing. (n.d.).
  • Masaryk University. (n.d.).
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • bioRxiv. (2020). Screening a library of FDA-approved and bioactive compounds for antiviral activity against SARS-CoV-2.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
  • Institute of Science, Nagpur. (n.d.).
  • Taylor & Francis. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.
  • PubMed. (1977).
  • Finetech Industry Limited. (2026).
  • MP Biomedicals. (2014).
  • Journal of Applicable Chemistry. (2016). Recent applications of pyrazole and its substituted analogs.
  • CSIR-NIScPR. (2025).
  • Pharmacognosy. (n.d.).
  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • Semantic Scholar. (n.d.).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • National Institutes of Health. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for enhancing the solubility of this compound in your in vitro assays.

Introduction

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] Like many heterocyclic carboxylic acids, it can exhibit poor aqueous solubility, which presents a significant challenge for accurate and reproducible assay results. This guide will walk you through a systematic approach to identify and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation of my compound after adding it to my aqueous assay buffer. What is the likely cause?

A1: This is a classic sign of a compound exceeding its thermodynamic solubility in the final assay medium. The structure of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, with its benzyl and ethyl groups, contributes to its lipophilic nature, while the carboxylic acid group provides a handle for pH-dependent solubility. Precipitation occurs when the concentration of the compound in the aqueous buffer is higher than its solubility limit.

Q2: What is the first and most critical step I should take to address the poor solubility of this acidic compound?

A2: The most straightforward and often most effective initial step is pH adjustment .[2] Since your compound is a carboxylic acid, its solubility is highly dependent on the pH of the solution.[3]

  • The "Why": At a pH below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. By increasing the pH to a level above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[4]

  • Immediate Action: Prepare a concentrated stock solution in an organic solvent like DMSO. Then, when diluting into your aqueous buffer, ensure the final pH of the buffer is at least 1.5 to 2 units above the predicted pKa of the carboxylic acid group. For most carboxylic acids, a pH of 7.4 or higher is a good starting point.

Q3: I've tried basic pH adjustment, but I'm still facing solubility limits. What are my next options?

A3: If pH adjustment alone is insufficient, a multi-pronged approach involving co-solvents, surfactants, or cyclodextrins is recommended. The goal is to find a balance that maintains compound solubility without interfering with your assay.

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5] Common choices for in vitro assays include DMSO, ethanol, and polyethylene glycols (PEGs).[5] However, it's crucial to keep the final concentration of the co-solvent low (typically <1%, and ideally <0.1%) to avoid cellular toxicity or other off-target effects in your assay.[6]

  • Surfactants: These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC).[7] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, increasing its apparent solubility.[8] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are often used in biological assays.[7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[9]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solubility Assessment

This protocol will help you determine the most effective solubilization strategy for your compound.

Objective: To systematically test the effect of pH, co-solvents, surfactants, and cyclodextrins on the solubility of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

Materials:

  • 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) at various pH values (e.g., 6.0, 7.4, 8.5)

  • Co-solvents: Ethanol, Polyethylene glycol 400 (PEG400)

  • Surfactants: Polysorbate 80 (Tween® 80)

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Clear microplates (96-well)

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a Primary Stock Solution: Accurately weigh your compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).[11][12] Ensure complete dissolution.

  • Prepare Intermediate Stock Solutions: Create a set of intermediate stock solutions by diluting the primary stock. This helps in achieving precise final concentrations.

  • Set up the Solubility Test Plate: In a 96-well plate, add your various test buffers.

  • Add the Compound: Add a small, fixed volume of your intermediate stock solution to the wells containing the test buffers. Aim for a final DMSO concentration of ≤1%.

  • Equilibrate and Observe: Seal the plate, mix gently, and let it equilibrate at room temperature for 1-2 hours. Visually inspect for any precipitation.

  • Quantitative Measurement (Optional but Recommended): Use a plate reader to measure the light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

Data Interpretation:

ConditionVisual ObservationNephelometry ReadingInterpretation
pH 6.0 BufferHeavy PrecipitateHighPoor Solubility
pH 7.4 BufferSlight HazeModerateLimited Solubility
pH 8.5 BufferClear SolutionLowGood Solubility
pH 7.4 + 1% EthanolClear SolutionLowImproved Solubility
pH 7.4 + 0.1% Tween® 80Clear SolutionLowImproved Solubility
pH 7.4 + 10 mM HP-β-CDClear SolutionLowImproved Solubility

This is an example table; your results may vary.

G cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis prep_stock Prepare 50 mM Stock in 100% DMSO prep_inter Prepare Intermediate Stocks prep_stock->prep_inter add_cmpd Add Compound to Buffers (Final DMSO ≤1%) prep_inter->add_cmpd setup_plate Setup 96-well Plate with Test Buffers setup_plate->add_cmpd equilibrate Equilibrate and Observe for Precipitation add_cmpd->equilibrate measure Quantify with Nephelometry equilibrate->measure interpret Interpret Data and Select Optimal Conditions measure->interpret

Protocol 2: Preparing a Working Stock Solution for Assays

Objective: To prepare a ready-to-use, concentrated stock solution of your compound that can be reliably diluted into your final assay medium without precipitation.

Best Practices for Stock Solutions:

  • Accuracy is Key: Use volumetric flasks for preparing stock solutions to ensure accuracy.[12]

  • Storage: Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation.[13] For long-term storage, keep them at -20°C or -80°C.

  • Concentration: Prepare stock solutions at a concentration that is a convenient multiple of your final assay concentration (e.g., 100x or 1000x).[14]

Example Preparation (100x Stock):

  • Based on your findings from Protocol 1, choose the optimal solubilization method. Let's assume a pH 8.5 buffer with 0.1% Tween® 80 was most effective.

  • Prepare a small volume of this "solubilization buffer".

  • To prepare a 10 mM stock solution, first dissolve the compound in a minimal amount of DMSO.

  • Slowly add the solubilization buffer while vortexing to reach the final volume. This gradual addition is crucial to prevent the compound from crashing out of solution.

  • Visually inspect the final stock solution to ensure it is clear and free of any particulates.

G start Weigh Compound dissolve_dmso Dissolve in Minimal DMSO start->dissolve_dmso add_buffer Slowly Add Buffer with Vortexing dissolve_dmso->add_buffer prepare_buffer Prepare Optimal Solubilization Buffer prepare_buffer->add_buffer final_volume Adjust to Final Volume add_buffer->final_volume inspect Inspect for Clarity final_volume->inspect store Store Appropriately inspect->store

In-Depth Scientific Explanations

The Role of pH and pKa

The Henderson-Hasselbalch equation governs the ionization state of a weak acid like your compound. By maintaining the pH of the solution significantly above the pKa of the carboxylic acid, you shift the equilibrium towards the more soluble, deprotonated form. The use of buffers is critical to resist pH changes upon the addition of your acidic compound.[15]

Mechanism of Co-solvency

Co-solvents work by reducing the polarity of the aqueous solvent system.[16] This makes the overall solvent environment more favorable for a lipophilic molecule, thereby increasing its solubility.

Surfactant Micelles and Solubilization

Above the CMC, surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where your nonpolar compound can partition, while the hydrophilic heads face the aqueous bulk solution, keeping the entire complex in solution.[17]

Cyclodextrin Inclusion Complexes

The truncated cone shape of cyclodextrins allows them to encapsulate a hydrophobic "guest" molecule (your compound) within their lipophilic cavity.[] This non-covalent interaction shields the guest from the aqueous environment, leading to a significant increase in its apparent water solubility.[9]

References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Jadhav, M. S., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Mishra, A., & Kumar, A. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • askIITians. (2025). How does pH affect solubility?[Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 1-Benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid. Recognizing the challenges often encountered in achieving high yield and purity, this document is structured as a dynamic support center. It features a detailed, optimized two-step protocol, an in-depth troubleshooting guide in a question-and-answer format, and a list of frequently asked questions (FAQs). The methodologies are grounded in established chemical principles, such as the Knorr pyrazole synthesis, and are supported by citations from scientific literature to ensure accuracy and reliability. This guide aims to empower users to diagnose issues, optimize reaction conditions, and confidently achieve their desired synthetic outcomes.

Optimized Synthesis Workflow

The synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is most effectively performed in a two-step sequence. The first step involves the formation of the pyrazole ring through a condensation reaction to yield an ester intermediate. The second step is the hydrolysis (saponification) of this ester to the final carboxylic acid product.

G cluster_0 Step 1: Pyrazole Ester Synthesis cluster_1 Step 2: Saponification A Reactant A: Benzylhydrazine C Condensation/ Cyclization (e.g., in Ethanol, reflux) A->C B Reactant B: Ethyl 2-formylbutanoate B->C D Intermediate: Ethyl 1-benzyl-5-ethyl-1H- pyrazole-4-carboxylate C->D Formation of Pyrazole Ring E Base Hydrolysis (e.g., NaOH or KOH in EtOH/H2O) D->E F Acidic Workup (e.g., HCl) E->F Formation of Carboxylate Salt G Final Product: 1-benzyl-5-ethyl-1H-pyrazole -4-carboxylic acid F->G Protonation

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues.

Q1: My yield for Step 1 (pyrazole ester formation) is significantly lower than expected. What are the likely causes?

A1: Low yield in the initial condensation step is a common issue. Consider the following factors, starting with the most probable:

  • Purity and Stability of Benzylhydrazine: Benzylhydrazine can degrade upon exposure to air and light, leading to impurities that inhibit the reaction. Use freshly opened or purified benzylhydrazine. The free base is a low-melting solid (m.p. 84-87 °C) and can be sensitive.[1] Using a salt form like benzylhydrazine hydrochloride might require an additional equivalent of a non-nucleophilic base in the reaction.

  • Reaction Temperature and Time: The condensation reaction typically requires heat to proceed to completion.[2] Refluxing in a solvent like ethanol is common. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures for prolonged periods can lead to side reactions or degradation. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Water Removal: The cyclization step releases a molecule of water. While many protocols proceed without active water removal, in some cases, the equilibrium can be unfavorable. If yields are stubbornly low, performing the reaction in a solvent like toluene with a Dean-Stark apparatus to remove water azeotropically can improve the yield.

  • Incorrect Stoichiometry: Ensure that the molar ratio of your reactants is accurate. A slight excess of one reagent is sometimes used, but a significant deviation can lead to unreacted starting material and a complicated purification process.

Q2: During Step 1, my TLC plate shows multiple spots, indicating the formation of byproducts. What are these impurities?

A2: The most common byproduct in this type of pyrazole synthesis is the formation of a regioisomer. The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent, like ethyl 2-formylbutanoate).[3]

  • Regioisomer Formation: Benzylhydrazine has two non-equivalent nitrogen atoms. Nucleophilic attack can occur from either nitrogen onto the carbonyl groups of the dicarbonyl partner. This can lead to the formation of 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid ester as a major impurity alongside your desired 5-ethyl isomer. The regioselectivity is often influenced by the reaction conditions (solvent, temperature, and pH).[4][5] Acidic conditions tend to favor one isomer over the other.

  • Incomplete Reaction: Spots corresponding to your starting materials (benzylhydrazine and the formylbutanoate) may still be present.

  • Degradation Products: If the reaction is overheated or run for too long, you may see baseline streaking or additional spots on your TLC, corresponding to decomposition.

G cluster_0 Troubleshooting Low Yield start Low Yield in Step 1 q1 Check Benzylhydrazine Purity & Age start->q1 q2 Verify Reaction Temperature & Time q1->q2 [Purity OK] q3 Consider Water Removal (Dean-Stark) q2->q3 [Temp/Time OK] q4 Confirm Accurate Stoichiometry q3->q4 [Still Low] end Yield Optimized q4->end [All OK]

Caption: Decision tree for troubleshooting low yield.

Q3: The hydrolysis in Step 2 is incomplete, or I am recovering my starting ester. How can I drive the reaction to completion?

A3: Incomplete saponification is usually a problem of reaction conditions or steric hindrance.

  • Insufficient Base: Ensure you are using at least one, and preferably 1.5-2.0, molar equivalents of the base (e.g., NaOH or KOH). The reaction consumes one equivalent of base to produce the carboxylate salt.

  • Reaction Time and Temperature: Saponification can be slow at room temperature. Heating the reaction mixture to reflux (typically 50-80°C) for several hours is often necessary to ensure complete conversion.[6] Again, monitoring by TLC is crucial. The product spot (the carboxylate salt) will be very polar and may remain on the baseline, while the starting ester spot disappears.

  • Solvent System: The reaction requires a solvent system that can dissolve both the somewhat nonpolar ester and the ionic base. A mixture of ethanol and water is a standard choice. If your ester has poor solubility, you may need to increase the proportion of the organic co-solvent (like ethanol or THF) initially, then add more water as the reaction proceeds.

Q4: After acidification in Step 2, my product precipitates as an oil or a sticky solid that is difficult to filter and purify. What should I do?

A4: This is a common physical chemistry problem related to crystallization.

  • Control the Rate of Precipitation: Oiling out often occurs when a solution is supersaturated too quickly. Try cooling the basic solution in an ice bath before and during the slow, dropwise addition of acid. Stir vigorously during acidification to prevent localized areas of high acid concentration.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates microscopic imperfections that can initiate crystallization.

  • Trituration: If an oil forms, try adding a small amount of a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Swirl or stir vigorously. This process, called trituration, can sometimes induce the oil to solidify.

  • Solvent Recrystallization: The most reliable method is to perform a proper recrystallization. Isolate the crude product (even if it's oily, you can extract it into a solvent like ethyl acetate, dry, and evaporate the solvent). Then, dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the pyrazole formation in Step 1? A: This reaction is a classic example of a Knorr-type pyrazole synthesis.[3][7] It proceeds via two main stages:

  • Condensation: One of the nitrogen atoms of benzylhydrazine attacks one of the carbonyl groups of ethyl 2-formylbutanoate (which exists in equilibrium with its enol form) to form a hydrazone intermediate.

  • Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group, leading to a five-membered ring intermediate (a pyrazoline). This intermediate then rapidly dehydrates (loses a molecule of water) to form the stable, aromatic pyrazole ring.[3]

Q: Can I use a different base for the saponification in Step 2? A: Yes. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most common, lithium hydroxide (LiOH) can also be used. The choice of cation generally has a minimal effect on the reaction outcome, though the solubility of the resulting carboxylate salt may differ slightly. Avoid using carbonate bases (like Na₂CO₃ or K₂CO₃) as they are generally not strong enough to efficiently hydrolyze the ester under mild conditions.[7]

Q: What are the best analytical techniques to monitor the reaction and characterize the final product? A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress in both steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between starting materials, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. Key signals to look for in the final product include the pyrazole proton, the methylene protons of the benzyl group, the ethyl group protons, and the disappearance of the ester's ethyl signals from the intermediate.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and final product.[8]

  • Infrared (IR) Spectroscopy: Useful for tracking functional group transformations. You should see the disappearance of the ester carbonyl (~1710-1730 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid carbonyl (~1680-1710 cm⁻¹).

Q: How should I handle the reagents safely? A: Always consult the Safety Data Sheet (SDS) for each reagent.

  • Benzylhydrazine: Can be toxic and is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium/Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Work away from ignition sources.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate
ReagentMW ( g/mol )Amount (mmol)Eq.Mass/Volume
Benzylhydrazine122.1750.01.06.11 g
Ethyl 2-formylbutanoate144.1755.01.17.93 g
Ethanol (Absolute)---100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine (6.11 g, 50.0 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the benzylhydrazine has dissolved.

  • Add ethyl 2-formylbutanoate (7.93 g, 55.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the benzylhydrazine spot has been consumed.

  • Allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel or taken directly to the next step if it is sufficiently pure.

Protocol 2: Synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid
ReagentMW ( g/mol )Amount (mmol)Eq.Mass/Volume
Crude Ester (from Step 1)258.31~50.01.0~12.9 g
Sodium Hydroxide (NaOH)40.0075.01.53.0 g
Ethanol---80 mL
Water---40 mL
Hydrochloric Acid (2M)---As needed

Procedure:

  • Dissolve the crude ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate (~12.9 g, ~50.0 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (3.0 g, 75.0 mmol) in water (40 mL).

  • Add the NaOH solution to the ester solution. Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • After cooling to room temperature, remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water and cool the flask in an ice-water bath.

  • While stirring vigorously, slowly add 2M HCl dropwise until the pH of the solution is ~2-3 (check with pH paper). A white precipitate should form.

  • Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product.

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2018).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-68.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ACS Publications. (2023). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(23), 16489–16500.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
  • Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • Sigma-Aldrich. (n.d.). Benzylhydrazine 97 20570-96-1.

Sources

Pyrazole Synthesis Scale-Up: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Optimizing Pyrazole Synthesis for Scale-Up

This technical support guide addresses common challenges encountered during the scale-up of pyrazole synthesis. Our goal is to provide actionable insights and troubleshooting strategies to ensure robust, safe, and efficient large-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Conditions & Yield Optimization

Question 1: We are observing a significant drop in yield when moving from a 1 g to a 100 g scale for our pyrazole synthesis via a 1,3-dipolar cycloaddition. What are the likely causes and how can we mitigate this?

Answer: A drop in yield upon scale-up is a common challenge, often rooted in mass and heat transfer limitations.

  • Mixing Inhomogeneity: In larger reactors, achieving uniform mixing of reactants and maintaining a consistent temperature throughout the reaction vessel becomes more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side product formation.

    • Troubleshooting:

      • Stirring and Baffling: Ensure your reactor is equipped with appropriate overhead stirring and baffling to create turbulent flow and improve mixing efficiency. The type of impeller (e.g., anchor, turbine) should be selected based on the viscosity of your reaction mixture.

      • Staged Addition: Instead of adding all reactants at once, consider a staged or slow addition of one of the reagents. This can help to control the reaction exotherm and maintain a more homogenous environment.

  • Heat Transfer Issues: Exothermic reactions can be difficult to manage at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat.

    • Troubleshooting:

      • Jacketed Reactors: Employ a jacketed reactor with a reliable temperature control unit.

      • Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range and better heat absorption.

      • Dilution: Increasing the solvent volume can help to dissipate heat more effectively, although this may impact reaction kinetics and downstream processing.

Question 2: Our synthesis of a substituted pyrazole from a hydrazine and a 1,3-dicarbonyl compound is plagued by the formation of regioisomers. How can we improve the regioselectivity at a larger scale?

Answer: Controlling regioselectivity is crucial for the synthesis of specific pyrazole isomers. The formation of undesired regioisomers is often influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.

  • Kinetic vs. Thermodynamic Control: The initial condensation step can often lead to a mixture of intermediates that can cyclize to form different pyrazole regioisomers.

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired regioisomer in some cases. Conversely, higher temperatures may favor the thermodynamically more stable isomer. A thorough temperature screening study at a small scale is recommended.

      • pH Adjustment: The pH of the reaction mixture can significantly influence the rate of condensation and cyclization. Acid or base catalysis can be employed to steer the reaction towards the desired isomer. For instance, in the synthesis of 3,5-disubstituted pyrazoles, acidic conditions often favor the desired product.

  • Substituent Effects: The electronic and steric properties of the substituents on your starting materials play a significant role.

    • Troubleshooting:

      • Protecting Groups: If one of the carbonyl groups in the 1,3-dicarbonyl compound is significantly more reactive, consider using a protecting group strategy to direct the initial attack of the hydrazine.

      • Hydrazine Salt: Using a hydrazine salt (e.g., hydrazine hydrochloride) can modulate the nucleophilicity of the hydrazine and improve regioselectivity in certain reactions.

Section 2: Catalyst Selection & Efficiency

Question 3: We are using a palladium catalyst for a cross-coupling reaction to introduce a substituent onto the pyrazole ring. Upon scale-up, we are observing catalyst deactivation and incomplete conversion. What are the potential reasons?

Answer: Catalyst deactivation is a significant hurdle in scaling up cross-coupling reactions. Several factors can contribute to this issue.

  • Catalyst Poisoning: Trace impurities in the starting materials or solvents can act as catalyst poisons.

    • Troubleshooting:

      • Purity of Starting Materials: Ensure the pyrazole starting material and the coupling partner are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

      • Solvent Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be sensitive to air and moisture, especially at elevated temperatures.

    • Troubleshooting:

      • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

      • Ligand Choice: Consider using more robust, sterically hindered biarylphosphine ligands that are known for their stability and high catalytic activity.

Table 1: Comparison of Common Catalysts for Pyrazole Functionalization

Catalyst SystemTypical ApplicationAdvantages at ScaleDisadvantages at Scale
Pd(OAc)₂ / PPh₃Suzuki, Heck, SonogashiraCost-effective, readily availableProne to deactivation, requires inert atmosphere
Pd₂(dba)₃ / XPhosBuchwald-Hartwig aminationHigh turnover number, good for challenging substratesHigher cost, air-sensitive
CuI / L-prolineUllmann condensationLower cost than palladium, good for N-arylationCan require high temperatures, potential for metal contamination

Section 3: Purification & Isolation Challenges

Question 4: Our pyrazole product is an oil at room temperature, making it difficult to purify by recrystallization at a large scale. What are some alternative purification strategies?

Answer: Purifying non-crystalline products at scale requires a shift from traditional recrystallization techniques.

  • Chromatography: While often seen as a lab-scale technique, preparative column chromatography can be scaled up.

    • Troubleshooting:

      • Flash Chromatography: Automated flash chromatography systems can handle multi-kilogram quantities of crude product.

      • Solvent Selection: Optimize the solvent system at a small scale to achieve good separation with minimal solvent usage.

  • Distillation: If your pyrazole product is thermally stable and has a sufficiently low boiling point, distillation can be an effective purification method.

    • Troubleshooting:

      • Vacuum Distillation: For high-boiling compounds, vacuum distillation can be used to lower the boiling point and prevent thermal decomposition.

      • Fractional Distillation: If there are impurities with close boiling points, fractional distillation with a packed column can provide better separation.

  • Salt Formation/Recrystallization: If your pyrazole has a basic nitrogen atom, you can form a salt with an appropriate acid (e.g., HCl, H₂SO₄). The resulting salt is often a crystalline solid that can be purified by recrystallization. The freebase pyrazole can then be regenerated by treatment with a base.

Experimental Protocol: Salt Formation and Recrystallization for Pyrazole Purification

  • Dissolution: Dissolve the crude pyrazole oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., 2 M HCl in diethyl ether) to the stirred pyrazole solution.

  • Precipitation: The pyrazole salt will precipitate out of the solution. Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the solid salt by filtration and wash with a small amount of the cold organic solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Regeneration (Optional): To obtain the pure pyrazole freebase, dissolve the purified salt in water and add a base (e.g., NaHCO₃, NaOH) until the solution is basic. Extract the pyrazole into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Section 4: Safety Considerations at Scale

Question 5: Are there any specific safety hazards we should be aware of when scaling up the synthesis of pyrazoles using hydrazine?

Answer: Yes, working with hydrazine and its derivatives at scale presents significant safety risks that must be carefully managed.

  • Toxicity and Carcinogenicity: Hydrazine is highly toxic and a suspected carcinogen.

    • Mitigation:

      • Engineering Controls: Always handle hydrazine and its derivatives in a well-ventilated fume hood or a closed system.

      • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

  • Explosive Potential: Hydrazine is highly reactive and can be explosive, especially in its anhydrous form.

    • Mitigation:

      • Use of Hydrazine Hydrate: Whenever possible, use hydrazine hydrate instead of anhydrous hydrazine, as it is significantly less hazardous.

      • Temperature Control: Avoid excessive heating of hydrazine-containing reaction mixtures.

      • Quenching: Have a proper quenching procedure in place to safely neutralize any unreacted hydrazine at the end of the reaction. A common method is the slow addition of an oxidizing agent like sodium hypochlorite (bleach) in a separate, well-ventilated vessel.

Diagram 1: Decision Tree for Pyrazole Synthesis Scale-Up Troubleshooting

G start Low Yield at Scale? mixing Mixing Inhomogeneity? start->mixing heat Heat Transfer Issue? start->heat side_products Side Product Formation? start->side_products catalyst Catalyst Deactivation? start->catalyst purification Purification Difficulty? start->purification staged_addition Implement Staged Addition mixing->staged_addition baffling Improve Stirring/Baffling mixing->baffling jacketed_reactor Use Jacketed Reactor heat->jacketed_reactor solvent_choice Optimize Solvent heat->solvent_choice temp_control Refine Temperature Profile side_products->temp_control ph_control Adjust pH side_products->ph_control pure_reagents Purify Reagents catalyst->pure_reagents inert_atmosphere Ensure Inert Atmosphere catalyst->inert_atmosphere chromatography Scale-Up Chromatography purification->chromatography distillation Consider Distillation purification->distillation salt_formation Utilize Salt Formation purification->salt_formation

Caption: A troubleshooting guide for scaling up pyrazole synthesis.

References

  • Title: Comprehensive Organic Name Reactions and Reagents Source: Wiley URL: [Link]

  • Title: The Knorr pyrazole synthesis and its modifications Source: Chemical Society Reviews URL: [Link]

  • Title: Pyrazole-Containing Scaffolds in Medicinal Chemistry Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazoles: A Review Source: Molecules URL: [Link]

  • Title: Scale-up of chemical processes Source: American Chemical Society URL: [Link]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-5-Ethyl-1H-Pyrazole-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid analogs, a promising class of compounds with potential therapeutic applications. Drawing from established principles of medicinal chemistry and experimental data from related pyrazole derivatives, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel pyrazole-based therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in the development of a wide array of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][3] The 1,4,5-trisubstituted pyrazole core, in particular, offers a versatile platform for fine-tuning pharmacological activity and selectivity. This guide focuses on analogs of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, exploring how modifications to this core structure can modulate biological outcomes. While direct and extensive SAR studies on this specific scaffold are emerging, we can infer critical relationships from closely related pyrazole series to guide future discovery efforts.

Core Scaffold and Key Positions for Modification

The fundamental structure of the 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid scaffold presents three primary positions for chemical modification to explore the SAR and optimize for desired biological activities. These key positions are the N1-benzyl group, the C5-ethyl group, and the C4-carboxylic acid moiety.

Core_Scaffold cluster_0 1-Benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid Core N1-N2-C3-C4-C5 N1 N N2 N N1->N2 R1 Benzyl Group (Position 1) N1->R1 Modification Site 1 C3 C N2->C3 C4 C C3->C4 C5 C C4->C5 R3 Carboxylic Acid (Position 4) C4->R3 Modification Site 3 C5->N1 R2 Ethyl Group (Position 5) C5->R2 Modification Site 2 Synthesis_Workflow Start Substituted Acetophenone + Diethyl Oxalate Step1 Base-catalyzed condensation (e.g., NaOEt in EtOH) Start->Step1 Intermediate1 Ethyl 2,4-dioxo-butanoate derivative Step1->Intermediate1 Step2 Cyclization with Benzylhydrazine Intermediate1->Step2 Product 1-Benzyl-5-substituted- 1H-pyrazole-4-carboxylic acid ethyl ester Step2->Product Hydrolysis Ester Hydrolysis (e.g., LiOH) Product->Hydrolysis Final_Product 1-Benzyl-5-substituted- 1H-pyrazole-4-carboxylic acid Hydrolysis->Final_Product

Caption: General synthetic workflow for pyrazole analogs.

Step-by-Step Protocol:

  • Condensation: To a solution of sodium ethoxide in absolute ethanol, add the appropriately substituted acetophenone (e.g., propiophenone to yield a 5-ethyl pyrazole) and diethyl oxalate. Stir the reaction mixture at room temperature for 16-24 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated solid, the ethyl 2,4-dioxo-butanoate intermediate, is filtered, washed with water, and dried.

  • Cyclization: The intermediate from the previous step is dissolved in glacial acetic acid, and a stoichiometric amount of the desired substituted benzylhydrazine is added. The reaction mixture is refluxed for 4-6 hours.

  • Isolation and Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate, the 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

  • (Optional) Hydrolysis: To obtain the carboxylic acid, the ethyl ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is acidified with dilute HCl to precipitate the carboxylic acid, which is then filtered and dried.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay provides a sensitive method to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2. [4] Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Resorufin Standard

  • COX-1 inhibitor (SC-560) and COX-2 inhibitor (Celecoxib) as controls

  • 96-well black microplates

Step-by-Step Protocol:

  • Reagent Preparation: Prepare working solutions of the COX cofactor and arachidonic acid according to the assay kit manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or control inhibitor. For the 100% activity control, add DMSO instead of the inhibitor.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add the COX probe and arachidonic acid solution to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-15 minutes at 25°C.

  • Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents. [5][6] Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the SAR of related pyrazole derivatives, key structural modifications on the N1-benzyl ring, the C5-ethyl group, and the C4-carboxylic acid moiety are expected to significantly influence biological activity. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish a comprehensive SAR for this specific scaffold. In particular, exploring a range of substituents on the benzyl ring and converting the carboxylic acid to various esters and amides are likely to yield compounds with improved potency and drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the biological characterization of these novel compounds.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Stieler, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Abdellatif, K. R. A., et al. (2016). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Medicinal Chemistry Research, 25(6), 1043-1053. Available at: [Link]

  • Zhang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(5), 745-753. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
  • Nossier, E. S., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(4), 621. Available at: [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

  • Sim, D., et al. (2015). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 20(11), 20516-20530. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2016). Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents. Letters in Drug Design & Discovery, 13(7). Available at: [Link]

  • Wang, T., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available at: [Link]

  • Li, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4253. Available at: [Link]

  • Rambabu, R., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF CERTAIN NEW PYRAZOLE DERIVATIVES. Trade Science Inc.. Available at: [Link]

  • Chahal, G., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 8443-8467. Available at: [Link]

  • Ali, A. A., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7794. Available at: [Link]

  • Gao, C., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 983-984, 137-143. Available at: [Link]

  • Stieler, M., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(4), 603-611. Available at: [Link]

  • Reddy, T. S., et al. (2022). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 38(4). Available at: [Link]

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
  • Kumar, A., et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1-15. Available at: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • Mkhondo, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(42), 18331-18342. Available at: [Link]

  • Sravanthi, T., & Harika, B. (2021). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • CN102746194A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2012). Google Patents.
  • Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. Available at: [Link]

  • Rahimizadeh, M., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. Available at: [Link]

  • Ballo, N., et al. (2022). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 63-71. Available at: [Link]

  • Li, Y., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(52), 41659-41663. Available at: [Link]

  • Al-Omran, F., et al. (2017). Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 82(9), 969-980. Available at: [Link]

  • Perumattam, J., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4857-4862. Available at: [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Analysis of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure, forming the core of numerous approved and investigational drugs. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery campaigns targeting a wide array of protein classes, from cyclooxygenases to kinases. However, this versatility also presents a significant challenge: ensuring target selectivity and understanding the potential for off-target interactions, or cross-reactivity. This guide provides an in-depth technical comparison of methodologies to analyze the cross-reactivity of pyrazole-based compounds, grounded in experimental data and field-proven insights to empower rational drug design and de-risk clinical progression.

The Pyrazole Predicament: Balancing Potency and Specificity

The very features that make pyrazoles effective pharmacophores—their ability to form key hydrogen bonds and engage in hydrophobic interactions within protein binding pockets—also predispose them to interacting with unintended targets. Off-target binding can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse events. Therefore, a thorough and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of successful drug development.

This guide will dissect the critical aspects of cross-reactivity analysis for pyrazole-based compounds, offering a comparative look at essential experimental techniques and providing a framework for interpreting the resulting data. We will explore both the "why" and the "how," delving into the causality behind experimental choices and presenting actionable protocols.

Foundational Principles of Cross-Reactivity Assessment

A robust cross-reactivity analysis is a multi-pronged approach that moves from broad, high-throughput screening to more focused, hypothesis-driven investigations. The goal is to build a comprehensive "selectivity profile" for each pyrazole-based lead candidate.

Key Considerations:

  • Target Class: The nature of the intended target (e.g., kinase, GPCR, enzyme) will dictate the most appropriate initial screening strategy.

  • Structural Analogs: Comparing the cross-reactivity of structurally related pyrazole derivatives can provide invaluable structure-activity relationship (SAR) data, guiding medicinal chemistry efforts to enhance selectivity.

  • Physicochemical Properties: Factors such as lipophilicity and the presence of specific functional groups on the pyrazole ring can significantly influence off-target binding.[1]

Below is a logical workflow for assessing the cross-reactivity of pyrazole-based compounds, moving from broad profiling to detailed characterization.

Cross-Reactivity_Workflow A Initial Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) B Identification of Potential Off-Targets A->B High-throughput data C Dose-Response & IC50/Ki Determination for Confirmed Hits B->C Hit confirmation D Cell-Based Target Engagement Assays (e.g., CETSA) C->D Quantitative validation F Structure-Activity Relationship (SAR) Analysis & Lead Optimization C->F Selectivity data E Phenotypic Screening & Downstream Signaling Analysis D->E Cellular context E->F Biological relevance

Caption: A logical workflow for the systematic analysis of pyrazole compound cross-reactivity.

Comparative Analysis of Experimental Methodologies

The selection of appropriate experimental assays is critical for generating reliable and translatable cross-reactivity data. Here, we compare several key methodologies, outlining their principles, advantages, and limitations.

Table 1: Comparison of Key Cross-Reactivity Assessment Techniques
Technique Principle Advantages Limitations Typical Application
In Vitro Kinase Panel Screening Measures the inhibition of a large panel of purified kinases by the test compound, typically using radiometric or fluorescence-based assays.High-throughput; provides a broad overview of kinase selectivity; quantitative IC50 values.Performed on isolated enzymes, which may not reflect cellular activity; can be expensive.Early-stage kinase inhibitor profiling.
Radioligand Binding Assays Competes the test compound against a radiolabeled ligand for binding to a specific receptor or enzyme.Highly sensitive and quantitative (Ki determination); applicable to a wide range of targets.Requires a suitable radioligand; safety considerations with radioactivity.GPCR and ion channel off-target screening.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in intact cells upon ligand binding.Confirms target engagement in a cellular environment; label-free.Lower throughput than in vitro assays; requires a specific antibody for detection.Validation of on- and off-target engagement in cells.
Competitive Binding Assays (e.g., SPR, ITC) Measures the displacement of a known binder from a target by the test compound.Provides detailed kinetic and thermodynamic data (SPR, ITC); real-time analysis.Lower throughput; can be technically demanding.Detailed characterization of binding to specific off-targets.

Data Presentation: Unveiling Selectivity Profiles

Presenting cross-reactivity data in a clear and comparative format is essential for decision-making. The following tables provide examples of how to summarize and compare the selectivity of different pyrazole-based compounds.

Table 2: Illustrative Cross-Reactivity Data for Pyrazole-Based Kinase Inhibitors
CompoundPrimary TargetPrimary Target IC50 (nM)Off-Target 1 (e.g., LRRK2) IC50 (nM)Off-Target 2 (e.g., FYN) IC50 (nM)Selectivity Index (Off-Target 1 / Primary Target)
Compound A JAK110470>100047
Compound B JAK18664>100083
Compound C CDK224>1000>1000>41
Compound D CDK523>1000>1000>43

Note: The data presented here are illustrative and compiled from various sources for comparative purposes.[2]

Table 3: Off-Target Profile of Celecoxib (a Pyrazole-Based COX-2 Inhibitor)
Off-TargetIC50Biological Consequence
Carbonic Anhydrase IILow micromolarPotential for sulfonamide-related side effects
Sarcoplasmic/ER Ca2+-ATPase (SERCA)MicromolarCan induce ER stress and apoptosis

Experimental Protocols: A Step-by-Step Guide

To ensure the scientific integrity and reproducibility of cross-reactivity studies, detailed and validated protocols are paramount. Below are step-by-step methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a framework for assessing the inhibitory activity of a pyrazole-based compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare ATP and substrate (peptide or protein) solutions in kinase buffer.

  • Assay Procedure:

    • Dispense the pyrazole compound at various concentrations into a 96- or 384-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Add the kinase to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and substrate. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the reaction for a set time (e.g., 60 minutes) at 30°C. Ensure the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the product formation using an appropriate detection method (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for ³³P-ATP filter binding assays).

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Fit the dose-response curve using a non-linear regression model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of a pyrazole compound with its on- and off-targets in a cellular context.

  • Cell Culture and Treatment:

    • Culture the cells of interest to approximately 80% confluency.

    • Treat the cells with the pyrazole compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Target Protein Detection:

    • Analyze the amount of soluble target protein in each sample using a specific antibody-based method, such as Western blotting or an AlphaScreen® assay.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Understanding the "Why": Causality and SAR in Cross-Reactivity

The cross-reactivity profile of a pyrazole-based compound is not random; it is dictated by its three-dimensional structure and physicochemical properties. Understanding the structure-activity relationships (SAR) for off-target effects is crucial for designing more selective molecules.

Key Physicochemical Drivers of Cross-Reactivity:

  • Lipophilicity: Highly lipophilic compounds may exhibit increased non-specific binding and off-target activity.

  • Hydrogen Bonding Potential: The nitrogen atoms of the pyrazole core can act as hydrogen bond donors and acceptors, enabling interactions with a variety of protein active sites.

  • Substituent Effects: The nature and position of substituents on the pyrazole ring can dramatically alter the compound's shape, electronics, and steric properties, thereby influencing its binding to both on- and off-targets. For example, the introduction of bulky groups can sterically hinder binding to certain off-targets, thus improving selectivity.

SAR_CrossReactivity cluster_0 Pyrazole Core cluster_1 Substituents (R1, R2, R3) A H-Bond Donor/Acceptor E On-Target Binding Affinity A->E F Off-Target Binding Affinity A->F B Size & Shape B->E B->F C Lipophilicity C->E C->F D Electronic Effects D->E D->F

Caption: Physicochemical properties of pyrazole compounds influencing on- and off-target binding.

Case Study: Off-Target Signaling of a Hypothetical Pyrazole-Based Kinase Inhibitor

To illustrate the downstream consequences of cross-reactivity, consider a hypothetical pyrazole-based inhibitor designed to target Kinase A in a cancer signaling pathway. However, due to structural similarities in the ATP-binding pocket, it also inhibits Kinase X, a key component of a cell survival pathway.

OffTarget_Signaling cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Growth Factor B Receptor A->B C Kinase A B->C D Downstream Signaling C->D E Tumor Proliferation D->E F Survival Signal G Kinase X F->G H Anti-Apoptotic Proteins G->H I Cell Survival H->I Inhibitor Pyrazole Inhibitor Inhibitor->C Inhibition (On-Target) Inhibitor->G Inhibition (Off-Target)

Caption: Off-target inhibition of Kinase X by a pyrazole-based inhibitor can lead to unintended effects on cell survival pathways.

Conclusion: Towards Safer and More Effective Pyrazole-Based Therapeutics

The development of pyrazole-based drugs holds immense promise, but realizing their full therapeutic potential requires a deep and nuanced understanding of their cross-reactivity profiles. By employing a systematic and multi-faceted approach to cross-reactivity analysis, from broad panel screening to detailed mechanistic studies, researchers can make more informed decisions, optimize lead compounds for selectivity, and ultimately develop safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of pyrazole cross-reactivity, empowering the scientific community to unlock the full potential of this remarkable scaffold.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4787. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 655596. [Link]

  • Wu, P., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(5), 1049. [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7858. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects. Pharmaceutical Research, 30(7), 1803–1816. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Gani, O., & Engh, R. (2010). Kinase inhibitors: taking aim at cancer. Current Opinion in Pharmacology, 10(4), 352–358. [Link]

  • Bain, J. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687–2689. [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • Singh, P., & Kumar, A. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(4). [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300–1321. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Sharma, P., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(16), 4987. [Link]

  • Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(1), 226. [Link]

  • Wang, G., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 9(25), 28656–28666. [Link]

  • Bain, J. (2014). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 155(6), 319–320. [Link]

  • Hédou, D., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4148. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.